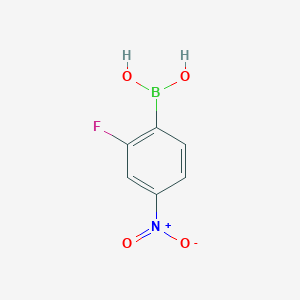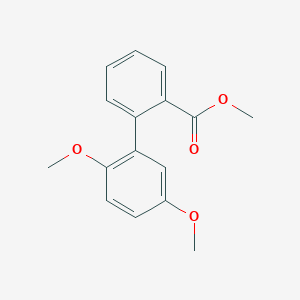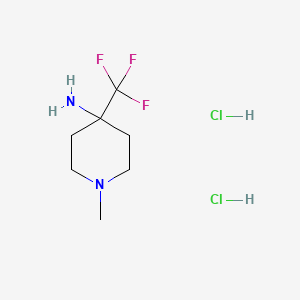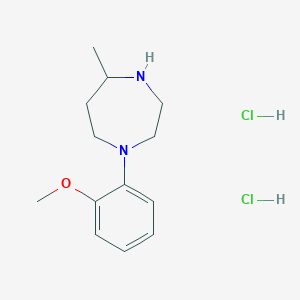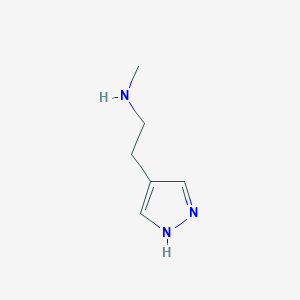![molecular formula C10H20N2O B1471276 1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol CAS No. 1783723-59-0](/img/structure/B1471276.png)
1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol”, related compounds have been synthesized using various techniques. For instance, a Mannich base organic non-linear optical single crystal was synthesized using acetonitrile as a solvent . Another method involved the use of methanol and concentrated hydrochloric acid .Applications De Recherche Scientifique
ERCC1-XPF Inhibitors for Cancer Therapy
One of the prominent applications involves the design and synthesis of novel ERCC1-XPF inhibitors targeting the DNA repair pathway, critical for treating cancers. These inhibitors aim to sensitize cancer cells to chemotherapeutic agents by inhibiting the DNA repair mechanism. A study highlighted the synthesis of compounds derived from a hit compound, demonstrating potent inhibitory effects on the ERCC1-XPF activity and the ability to enhance the cytotoxic effects of UV radiation and chemotherapeutic agents on colorectal cancer cells (Elmenoufy et al., 2020).
Antiprotozoal Compounds
Another area of application is the development of antiprotozoal compounds. Research into N-methylpiperazinyl derivatives of bicyclic compounds has shown significant activity against multidrug-resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense. These compounds offer a promising approach to treating protozoan infections, showcasing high antitrypanosomal and antiplasmodial activities (Faist et al., 2012).
Propriétés
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-10(13)3-2-4-10/h13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRPIOVPCJAEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylpiperazin-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



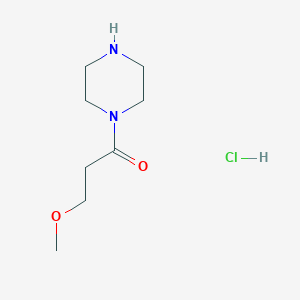
![Methyl 2-[3-(tert-butoxy)cyclobutyl]acetate](/img/structure/B1471195.png)
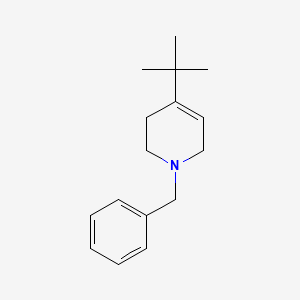
![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1471198.png)
![[(5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1471199.png)
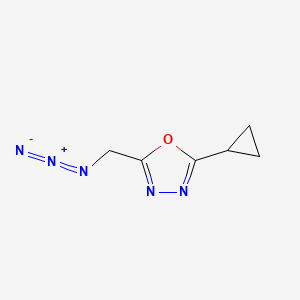
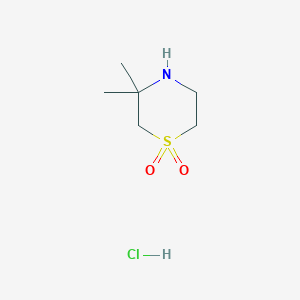
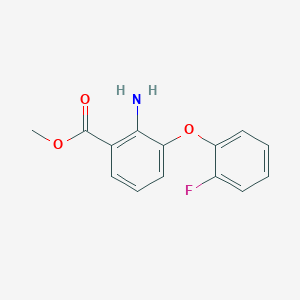
![[2-(2-Aminoethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1471205.png)
